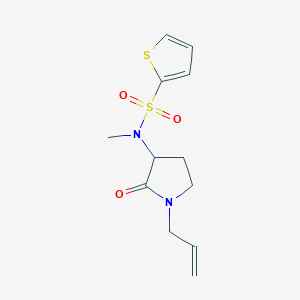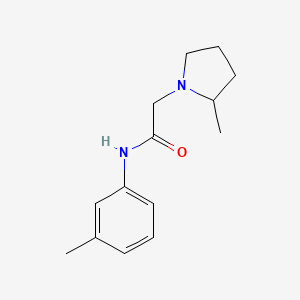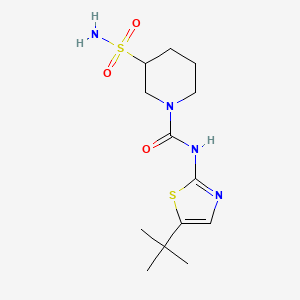![molecular formula C17H27FN4O B6968614 1-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea](/img/structure/B6968614.png)
1-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea is a synthetic compound that features a piperidine ring and a pyridine ring These heterocyclic structures are commonly found in various pharmacologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea typically involves multiple steps, including nucleophilic substitution, coupling reactions, and reductive amination. The starting materials often include commercially available compounds such as 2-chloroquinoline . The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques to remove impurities. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a diverse array of analogs.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyridine rings play crucial roles in binding to these targets, modulating their activity. The compound may influence various signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit various biological activities.
Pyridine Derivatives: Similar compounds include those with pyridine rings, such as nicotinamide and pyridoxine, which are known for their roles in biological systems.
Uniqueness
1-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea is unique due to its specific combination of piperidine and pyridine rings, along with the fluorine substitution on the pyridine ring. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN4O/c1-4-13-6-5-9-22(11-13)17(2,3)12-20-16(23)21-15-7-8-19-10-14(15)18/h7-8,10,13H,4-6,9,11-12H2,1-3H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKKGMSYBDEXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C(C)(C)CNC(=O)NC2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]-3H-isoindol-1-one](/img/structure/B6968533.png)
![3-(4-methylpyrazol-1-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one](/img/structure/B6968544.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-propan-2-ylpyridine-2-carboxamide](/img/structure/B6968546.png)
![1-[1-(2,6-Dichloro-3-methylphenyl)sulfonylpyrrolidin-3-yl]-4-methylpyrazole](/img/structure/B6968551.png)
![(5-chloropyrazolo[1,5-a]pyridin-2-yl)-[4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6968556.png)

![N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6968567.png)
![4-Chloro-1-[1-(3-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]pyrazole](/img/structure/B6968573.png)

![3-(2-Methylpropyl)-5-[[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6968594.png)
![6-[[4-(Trifluoromethyl)-2,3-dihydroindol-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6968599.png)

![1-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethyl]-3,4-dihydroquinolin-2-one](/img/structure/B6968620.png)
![3-ethyl-N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-6-methylpyridazine-4-carboxamide](/img/structure/B6968633.png)
